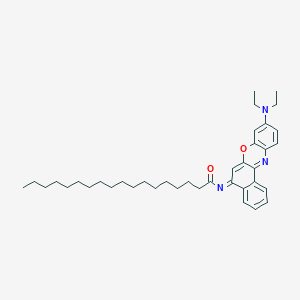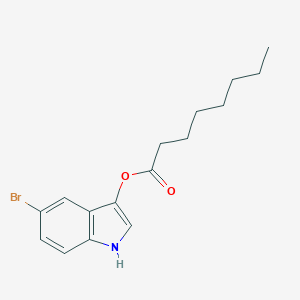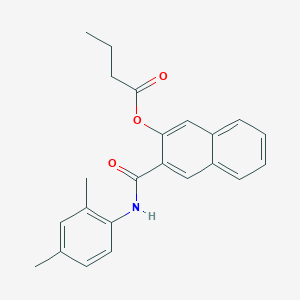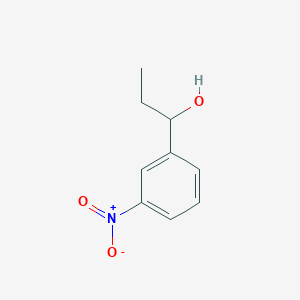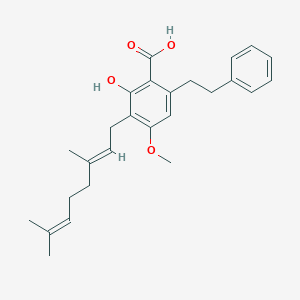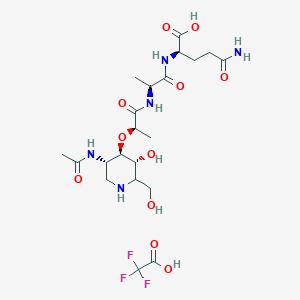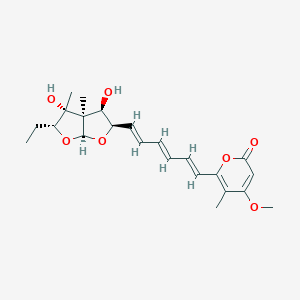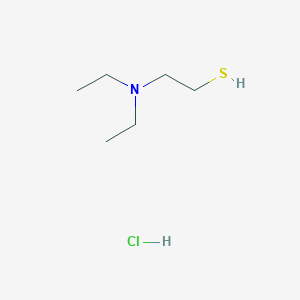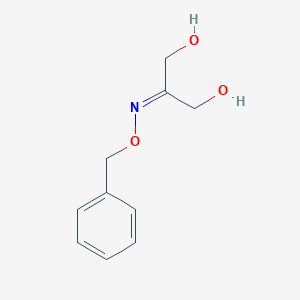![molecular formula C7H14N2O2 B162549 1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone CAS No. 126766-52-7](/img/structure/B162549.png)
1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone
Descripción general
Descripción
1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C7H14N2O2. It consists of a piperazine ring substituted with an acetyl group at the 4-position and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base or a catalyst, and are carried out under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For example, the use of palladium-catalyzed cyclization reactions can provide high yields and is suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the acetyl group yields an alcohol derivative.
Aplicaciones Científicas De Investigación
1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone include other piperazine derivatives such as:
- 4-Acetylpiperazine
- 2-Hydroxymethylpiperazine
- 1-Acetyl-4-hydroxymethylpiperazine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group and a hydroxymethyl group on the piperazine ring makes it a versatile compound for various applications .
Propiedades
Número CAS |
126766-52-7 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
1-[3-(hydroxymethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(11)9-3-2-8-7(4-9)5-10/h7-8,10H,2-5H2,1H3 |
Clave InChI |
DGUZPMRLCVSJPU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNC(C1)CO |
SMILES canónico |
CC(=O)N1CCNC(C1)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
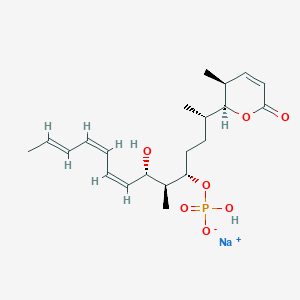
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)
